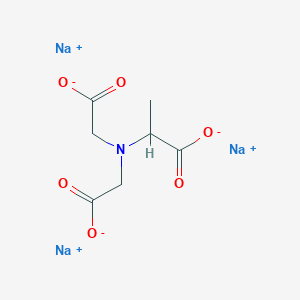

三羧甲基丙氨酸三钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trisodium;2-[bis(carboxylatomethyl)amino]propanoate is a useful research compound. Its molecular formula is C7H11NNaO6 and its molecular weight is 228.15 g/mol. The purity is usually 95%.

The exact mass of the compound Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality trisodium;2-[bis(carboxylatomethyl)amino]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trisodium;2-[bis(carboxylatomethyl)amino]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 三羧甲基丙氨酸三钠 (MGDA-Na3) 是一种在个人护理配方中用作环保螯合剂的物质。 它与多价金属离子(如铁、锰、铜)形成水溶性络合物,有效地将它们结合起来,防止它们对最终产品产生负面影响 .

- MGDA-Na3 用作过硼酸钠和过碳酸钠基洗涤剂的稳定剂。 它具有形成与金属离子稳定络合物的特性,有助于高效清洁和去除污渍 .

- 在水处理中,三羧甲基丙氨酸三钠通过螯合钙 (Ca2+) 和镁 (Mg2+) 离子来帮助防止水垢形成。 它提高了洗涤剂的性能,并降低了设备和管道中结垢的风险 .

- MGDA-Na3 可用作农业应用中的螯合剂。 它通过螯合土壤中的金属离子来提高养分的有效性,促进植物生长和养分吸收。 此外,它还有助于通过促进金属去除来修复受污染的土壤 .

- 三羧甲基丙氨酸三钠用于湿法冶金工艺中提取和回收金属。 它与金属离子形成稳定的络合物,可以从矿石和工业废水中有效分离和提纯贵金属 .

- 研究人员已探索将 MGDA-Na3 用作电池电解质溶液的成分。 它与金属离子络合的能力可能有助于提高电池性能和稳定性 .

个人护理产品中的螯合剂

工业清洗和洗涤剂

水处理和阻垢

农业和土壤修复

金属提取和回收

电池电解质溶液

作用机制

Trisodium dicarboxymethyl alaninate, also known as Trisodium N-(1-Carboxylatoethyl)iminodiacetate, Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3), or Trisodium 2-Methylnitrilotriacetate, is a complexing agent with a wide range of applications .

Target of Action

The primary targets of trisodium dicarboxymethyl alaninate are polyvalent metal ions, such as calcium, magnesium, lead, copper, zinc, cadmium, mercury, and manganese . These metal ions often have negative influences on various formulations, and the compound’s ability to bind these ions efficiently makes it a valuable component in many applications .

Mode of Action

Trisodium dicarboxymethyl alaninate acts as a chelating agent, forming stable 1:1 chelate complexes with polyvalent metal ions . This interaction reduces the concentration of free metal ions, thereby inactivating their negative influences on the final formulation .

Biochemical Pathways

The compound’s action primarily affects the biochemical pathways involving metal ions. By forming water-soluble complexes with these ions, it prevents the typical reactions of the metal ion, such as the manganese-, iron-, or copper-catalyzed decomposition of peroxidic bleaches .

Result of Action

The formation of chelates reduces the concentration of free metal ions to such an extent that the solubility products of many sparingly soluble metal salts are no longer exceeded . This results in the salts no longer precipitating or may even redissolve . The high stability of the complexes prevents the typical reactions of the metal ion .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of trisodium dicarboxymethyl alaninate. It is highly stable over a wide pH range, making it suitable for use in various environments . It is very hygroscopic and must be stored moisture-free . Its action can also be influenced by the presence of other substances in the environment, such as other chelating agents .

生化分析

Biochemical Properties

It is known that it forms stable 1:1 chelate complexes with cations having a charge number of at least +2 This suggests that it may interact with enzymes, proteins, and other biomolecules that have metal ions as cofactors

Cellular Effects

Given its ability to form chelate complexes with metal ions , it could potentially influence cellular processes that depend on these ions

Molecular Mechanism

It is known to form chelate complexes with metal ions , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) involves the reaction of alanine with sodium hydroxide and chloroacetic acid to form N,N-bis(carboxymethyl)alanine, which is then neutralized with sodium hydroxide to form the final product.", "Starting Materials": ["Alanine", "Sodium hydroxide", "Chloroacetic acid"], "Reaction": ["1. Alanine is reacted with chloroacetic acid in the presence of sodium hydroxide to form N,N-bis(carboxymethyl)alanine", "2. The resulting product is neutralized with sodium hydroxide to form the sodium salt of N,N-bis(carboxymethyl)alanine", "3. The final product is Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3)"] } | |

CAS 编号 |

164462-16-2 |

分子式 |

C7H11NNaO6 |

分子量 |

228.15 g/mol |

IUPAC 名称 |

trisodium;2-[bis(carboxylatomethyl)amino]propanoate |

InChI |

InChI=1S/C7H11NO6.Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14); |

InChI 键 |

SZYIQIXMAMBADP-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |

规范 SMILES |

CC(C(=O)O)N(CC(=O)O)CC(=O)O.[Na] |

| 164462-16-2 | |

物理描述 |

Pellets or Large Crystals; Liquid |

Pictograms |

Corrosive |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) is a complexing compound used in PCB production. Why are complexing compounds a concern in wastewater treatment?

A1: Complexing compounds, also known as chelating agents, can bind strongly to metal ions like copper, nickel, and tin. While this property is useful in PCB production, it poses a challenge for wastewater treatment. Traditional precipitation methods, which rely on forming insoluble metal hydroxides, become less effective in the presence of these complexes. The complexed metal ions remain dissolved in the wastewater, hindering their removal and posing environmental risks [].

Q2: How does the use of sodium trithiocarbonate (Na2CS3) address the challenges posed by complexing compounds like Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3)?

A2: Sodium trithiocarbonate (Na2CS3) offers a more effective alternative to precipitate metals, even in the presence of complexing agents like Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) []. Instead of relying on hydroxide formation, Na2CS3 reacts with metal ions to form highly insoluble metal sulfides. These sulfides precipitate out of the solution, allowing for efficient removal of the metals, regardless of the presence of complexing agents. The study demonstrated that Na2CS3 successfully removed copper, nickel, and tin from both model wastewater containing Alanine, N,N-bis(carboxymethyl)-, sodium salt (1:3) and real industrial wastewater from PCB production [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Ethoxy-7-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B61824.png)

![(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol](/img/structure/B61827.png)

![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)

![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)